molecular formula C14H15NO3 B5562216 N-[(furan-2-yl)methyl]-2-(2-methoxyphenyl)acetamide

N-[(furan-2-yl)methyl]-2-(2-methoxyphenyl)acetamide

Cat. No.: B5562216
M. Wt: 245.27 g/mol
InChI Key: YPELPHQABZDHJZ-UHFFFAOYSA-N
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Description

N-[(furan-2-yl)methyl]-2-(2-methoxyphenyl)acetamide is an organic compound that features a furan ring and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(furan-2-yl)methyl]-2-(2-methoxyphenyl)acetamide typically involves the reaction of furan-2-carbaldehyde with 2-(2-methoxyphenyl)acetic acid in the presence of a suitable amine. The reaction is often carried out under reflux conditions with a dehydrating agent to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent recovery and recycling are also crucial aspects of industrial production to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation reactions, leading to the formation of furan-2,5-dione derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Corresponding alcohols or amines.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

N-[(furan-2-yl)methyl]-2-(2-methoxyphenyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It is used in studies to understand its interaction with various biological targets, including enzymes and receptors.

Mechanism of Action

The mechanism of action of N-[(furan-2-yl)methyl]-2-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The furan ring and methoxyphenyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(furan-2-ylmethyl)-2-hydroxybenzohydrazide
  • N-(furan-2-ylmethyl)-2-chloroacetamide

Uniqueness

N-[(furan-2-yl)methyl]-2-(2-methoxyphenyl)acetamide is unique due to the presence of both a furan ring and a methoxyphenyl group. This combination imparts distinct chemical properties and biological activities, making it a valuable compound for various applications in medicinal chemistry and organic synthesis.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-(2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3/c1-17-13-7-3-2-5-11(13)9-14(16)15-10-12-6-4-8-18-12/h2-8H,9-10H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPELPHQABZDHJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC(=O)NCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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